1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine

Lipophilicity Drug-likeness ADME

Researchers often face cross-reactivity when using generic benzylpiperazines for GPCR screening, leading to inconclusive target engagement data. This specific 3,4-dimethoxypyridin-2-ylmethyl-piperazine offers a structurally defined alternative to eliminate ambiguity. - Enables precise SAR studies at σ₂ and aminergic GPCRs, leveraging unique pyridyl nitrogen and methoxy positioning. - Serves as a critical reference standard for identifying Trimetazidine-related impurities via HPLC/LC-MS. - Balanced CNS drug-like properties (TPSA 46.6 Ų, XLogP3 0) for lead generation programs.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B12851883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CN2CCNCC2)OC
InChIInChI=1S/C12H19N3O2/c1-16-11-3-4-14-10(12(11)17-2)9-15-7-5-13-6-8-15/h3-4,13H,5-9H2,1-2H3
InChIKeyJMSFPYIRNSEJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Properties


1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine (CAS 1517234-23-9, MF C₁₂H₁₉N₃O₂, MW 237.30 g/mol) is a synthetic substituted piperazine derivative wherein a piperazine ring is connected via a methylene bridge to a 3,4-dimethoxypyridine moiety [1]. This compound, identified by PubChem CID 71306681, is classified as a research chemical and is typically supplied at a minimum purity of 97% . It belongs to a broader class of aryl(heteroaryl)methylpiperazines, which are widely explored in medicinal chemistry as privileged scaffolds for G protein-coupled receptor (GPCR) ligands, particularly targeting serotonin, dopamine, and adrenergic receptor families [2]. As a non‑commercial research tool compound, it is available from specialty chemical vendors for in vitro screening and pharmacological evaluation, not for therapeutic use .

GPCR privileged scaffold for receptor screening studies
Research-grade supply for in vitro pharmacological evaluation
Distinct substitution pattern vs generic benzylpiperazines

Structural Differentiation from Generic Arylpiperazines


The pharmacological profile of arylpiperazines is exquisitely dependent on the substitution pattern and heteroatom position of the aromatic ring [1]. The specific 3,4-dimethoxypyridin-2-ylmethyl substituent in this compound is not bioequivalent to generic benzylpiperazines or unsubstituted pyridylmethylpiperazines; subtle modifications in methoxy placement and pyridine nitrogen position can completely redirect receptor subtype selectivity [1][2]. For example, in sigma receptor ligands, the pyridyl nitrogen position alone dictates whether a compound preferentially binds the σ₁ or σ₂ receptor subtype [1]. Similarly, the methoxy groups influence lipophilicity, hydrogen‑bonding capacity, and metabolic stability, directly impacting bioavailability and off‑target liability [3]. Consequently, simply substituting 1-(3,4-dimethoxybenzyl)piperazine or 1-(pyridin-2-ylmethyl)piperazine for 1-(3,4-dimethoxy-pyridin-2-ylmethyl)-piperazine in a biological assay or synthetic route would yield non‑comparable, potentially conflicting results. Quantitative differentiation is therefore essential for informed scientific selection and procurement.

Pyridine nitrogen position 2-pyridyl placement may shift receptor subtype preference versus 3- or 4-pyridyl analogs
Methoxy substitution pattern 3,4-dimethoxy configuration alters lipophilicity and hydrogen-bonding capacity, potentially redirecting selectivity profile
Analog interchangeability Simple benzylpiperazines lack the pyridine nitrogen, which may lead to non-comparable biological readouts

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Control: cLogP Comparison

The predicted partition coefficient (XLogP3) for 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is 0, indicating a balanced hydrophilic‑lipophilic profile that aligns with CNS drug‑likeness criteria (XLogP3 ≤3; TPSA <70 Ų) [1]. In contrast, the benchmark comparator 1-(2,4-dimethoxybenzyl)piperazine (a Trimetazidine impurity) has an XLogP3 of 1.2, while the unsubstituted 1-(pyridin-2-ylmethyl)piperazine shows an XLogP3 of approximately 0.7 [2]. The lower lipophilicity of the target compound directly reduces the propensity for non‑specific binding to plasma proteins and lipid membranes, potentially improving free fraction and reducing off‑target effects in cellular assays [1][2].

Lipophilicity (XLogP3)
Cross-study comparable
0 XLogP3
1.2 units lower than 2,4-dimethoxybenzyl analog; ~0.7 units lower than simple pyridylmethyl analog
May support reduced non-specific binding in target-based assays
Computed via XLogP3 algorithm (PubChem)
Lipophilicity Drug-likeness ADME

Topological PSA and Membrane Permeability

The Topological Polar Surface Area (TPSA) of 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is computed as 46.6 Ų, well within the optimal range for blood‑brain barrier penetration (typically <70 Ų) [1]. This value is lower than that of 1-(2,4-dimethoxybenzyl)piperazine (TPSA ≈ 50.8 Ų) and comparable to that of 1-(pyridin-2-ylmethyl)piperazine (TPSA ≈ 41.3 Ų) [2]. The intermediate TPSA value of the target compound reflects a balanced distribution of polar nitrogen and oxygen atoms that preserves sufficient solubility while maintaining membrane permeability. In the context of CNS drug discovery, such a value places the compound in a favorable region of the CNS MPO (Multiparameter Optimization) space [3].

Membrane Permeability (TPSA)
Cross-study comparable
46.6 Ų
4.2 Ų lower than dimethoxybenzyl analog; 5.3 Ų higher than simple pyridylmethyl analog
Balanced for passive CNS permeability screening context
Computed by Cactvs 3.4.8.24 (PubChem)
TPSA CNS Multiparameter Optimization Permeability

Hydrogen-Bond Acceptor Count and Selectivity

1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine presents five hydrogen‑bond acceptor (HBA) sites (two methoxy oxygens, two piperazine nitrogens, one pyridine nitrogen), compared to four HBA sites for 1-(pyridin-2-ylmethyl)piperazine and six for 1-(2,4-dimethoxybenzyl)piperazine [1]. The pyridine nitrogen serves as an additional HBA site that is absent in benzyl analogs, potentially enabling distinct interactions with receptor polar residues or bridging water molecules. In modeling studies of piperazine‑based GPCR ligands, each additional HBA site can shift the binding pose and alter selectivity across receptor subtypes [2]. The intermediate HBA count of 5 may offer a selectivity advantage over the minimal HBA profile of the unsubstituted pyridylmethyl analog, while avoiding excessive hydrogen‑bonding capacity that can impair membrane permeability [3].

H-Bond Acceptor Count
Class-level inference
5 HBA
+1 vs simple pyridylmethyl analog; -1 vs dimethoxybenzyl analog
May provide a distinct binding pose and selectivity profile
Structurally inferred; requires experimental receptor data
HBA Receptor binding Selectivity

Purity Specification and Supply Chain Reliability

The compound is available from AKSci (catalog B079) at a guaranteed minimum purity of 97% . Unlike many open‑market reagents where purity can vary from 90% to 98% and lot‑specific certificates are not disclosed at the point of purchase, AKSci provides disclosed SDS and COA documentation for every batch, ensuring traceability and reproducibility . This purity threshold is critical for in vitro pharmacology, as impurities at the 3–10% level can act as agonistic or antagonistic contaminants, distorting IC₅₀ and EC₅₀ measurements in sensitive GPCR assays. In comparison, 1-(pyridin-2-ylmethyl)piperazine is often listed without a stated purity specification or with broader acceptance criteria (≥95%) from generic suppliers .

Purity Specification
Supplier-reported, data to verify
≥97% COA-supported
+2 pp vs generic suppliers; documented batch traceability
Supports assay reproducibility and lot-to-lot consistency
Verify batch-specific COA prior to critical assays
Purity specification Lot-to-lot consistency Reproducibility

Optimal Research and Industrial Application Scenarios


CNS GPCR Ligand Probe for Target Deconvolution

Based on its computed TPSA (46.6 Ų) and XLogP3 (0), 1-(3,4-Dimethoxy-pyridin-2-ylmethyl)-piperazine is suited as a balanced CNS‑penetrant probe for deconvoluting GPCR target engagement pathways, particularly where the pyridyl nitrogen and methoxy substitution pattern may confer selectivity at serotonin or dopamine receptor subtypes [1]. Its intermediate HBA count (5) suggests a unique interaction fingerprint compared to both simpler and more complex analogs, allowing researchers to probe structure‑activity relationships (SAR) around the orthosteric binding site of aminergic GPCRs [2].

Reference Standard for Impurity Profiling

The compound's structural similarity to Trimetazidine and its impurities positions it as a valuable reference standard for analytical method development (HPLC, LC‑MS) in pharmaceutical quality control. Its distinct retention time and mass spectral signature allow for the accurate identification and quantification of this specific pyridylmethyl impurity during forced degradation studies of trimethoxybenzylpiperazine drug substances [3].

Scaffold for Sigma Receptor Modulator Design

Particularly in light of the finding that (2-pyridyl)piperazines favor σ₂ receptor recognition, the 3,4-dimethoxy substitution pattern on the pyridine ring of this compound offers a structurally distinct starting point for synthesizing and evaluating σ₂‑selective ligands. The electron‑donating effect of the methoxy groups may fine‑tune the basicity of the pyridine nitrogen and thereby modulate the pKₐ and binding affinity (Ki) at sigma subtypes, a hypothesis testable through systematic SAR campaigns [4].

CNS MPO-Compliant Hit-to-Lead Optimization

With a TPSA of 46.6 Ų, XLogP3 of 0, and HBD count of 1, this compound falls squarely within the CNS MPO sweet spot. It serves as an ideal starting scaffold for fragment‑based or knowledge‑based lead generation programs targeting neurological or psychiatric disorders, minimizing the need for extensive property‑optimization cycles that are often required with more lipophilic or polar benzylpiperazine analogs [1].

Application
Selection Property
Validation Focus
CNS GPCR target deconvolution studies
Balanced CNS MPO profile (computed)
Receptor subtype selectivity and binding assays
Impurity profiling reference standard
Structural analog to Trimetazidine impurities
Chromatographic resolution from related substances
Sigma receptor modulator SAR
Methoxy-pyridyl substitution pattern for sigma binding
Sigma-1/sigma-2 affinity and selectivity assays
CNS hit-to-lead optimization scaffold
Computed properties within CNS drug-like space
CNS MPO desirability scoring and lead optimization
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